

Application Note: Trestolone Solution

Preparation for In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: Trestolone

Cat. No.: B1663297

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Trestolone**, also known as 7 α -methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) that is structurally a derivative of nandrolone.^{[1][2]} It functions as a high-affinity agonist for the androgen receptor (AR), stimulating protein synthesis and promoting muscle growth.^{[3][4]} Unlike testosterone, **trestolone** does not undergo 5 α -reduction to dihydrotestosterone (DHT), which may alter its profile of androgenic effects.^[3] In cell culture, **trestolone** is a valuable tool for investigating androgen signaling pathways, muscle cell hypertrophy, and its potential effects on various cell types, including prostate cancer cells.

This document provides detailed protocols for the preparation of **trestolone** solutions for use in in vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.

Data Presentation: Physicochemical Properties

Proper solution preparation begins with understanding the fundamental properties of the compound. The data below for **trestolone** and its common ester prodrug, **trestolone** acetate, have been compiled for easy reference.

Property	Trestolone	Trestolone Acetate
CAS Number	3764-87-2	6157-87-5
Molecular Formula	C ₁₉ H ₂₈ O ₂	C ₂₁ H ₃₀ O ₃
Molecular Weight	288.42 g/mol	330.5 g/mol
Solubility	DMSO: 100 mg/mL (346.72 mM)	DMSO: 25 mg/mL
	DMF: 30 mg/mL	
	Ethanol: 30 mg/mL	
Storage (Stock Solution)	-20°C for 1 month; -80°C for 6 months	-20°C for 1 month; -80°C for 6 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM Trestolone Stock Solution

This protocol describes the preparation of a concentrated stock solution, which can be later diluted to final working concentrations. Using a high-concentration stock minimizes the amount of solvent added to the cell culture medium.

Materials:

- **Trestolone** powder (or **Trestolone Acetate**)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or amber glass vials
- Sterile, disposable serological pipettes and pipette tips
- Vortex mixer

- Water bath or sonicator (optional, to aid dissolution)
- Sterile 0.22 µm syringe filter

Methodology:

- Safety First: Handle **trestolone** powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Calculation: Calculate the mass of **trestolone** powder required. For a 10 mM stock solution in 1 mL of DMSO:
 - $\text{Mass (mg)} = \text{Molarity (M)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 288.42 \text{ g/mol} \times 1000 = 2.88 \text{ mg}$
- Weighing: Accurately weigh the calculated mass of **trestolone** powder and place it into a sterile tube.
- Dissolution:
 - Add the desired volume of sterile DMSO (e.g., 1 mL) to the tube containing the powder.
 - Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.
 - If dissolution is difficult, the tube can be gently warmed to 37°C in a water bath or placed in an ultrasonic bath for a short period to aid solubility.
- Sterilization: For stringent sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is critical for preventing contamination in long-term cell culture experiments.
- Aliquoting and Storage:
 - Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
 - Clearly label all aliquots with the compound name, concentration, and date of preparation.

- Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).
- Note: Preparing aliquots is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.

Protocol 2: Preparation of Trestolone Working Solution

This protocol outlines the dilution of the stock solution into cell culture medium to achieve the final concentration for treating cells.

Materials:

- Prepared 10 mM **Trestolone** stock solution
- Complete cell culture medium, pre-warmed to 37°C
- Sterile conical tubes (15 mL or 50 mL)
- Sterile pipettes and tips

Methodology:

- Thaw Stock: Remove one aliquot of the 10 mM **trestolone** stock solution from the freezer and thaw it at room temperature.
- Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 10 mL of a 100 nM working solution:
 - Use the formula: $C_1V_1 = C_2V_2$
 - $(10 \text{ mM}) \times V_1 = (100 \text{ nM}) \times (10 \text{ mL})$
 - Convert units to be consistent ($10 \text{ mM} = 10,000,000 \text{ nM}$):
 - $(10,000,000 \text{ nM}) \times V_1 = (100 \text{ nM}) \times (10 \text{ mL})$
 - $V_1 = (100 \times 10) / 10,000,000 = 0.0001 \text{ mL} = 0.1 \mu\text{L}$

- Tip: A direct 0.1 μL pipetting is often inaccurate. It is best practice to perform a serial dilution. First, dilute the 10 mM stock 1:1000 in sterile medium to make a 10 μM intermediate solution. Then, dilute the 10 μM solution 1:100 to get the final 100 nM concentration.
- Prepare Working Solution:
 - Add the calculated volume of pre-warmed complete cell culture medium to a sterile conical tube.
 - Add the calculated volume of **trestolone** stock solution to the medium.
 - Gently mix by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can degrade proteins in the serum.
- Prepare Vehicle Control: It is critical to prepare a vehicle control solution. This contains the same final concentration of the solvent (DMSO) as the **trestolone** working solution. For example, if the final DMSO concentration in the 100 nM **trestolone** solution is 0.01%, the vehicle control should be culture medium with 0.01% DMSO.
- Cell Treatment: Remove the existing medium from the cells and replace it with the prepared **trestolone** working solution or the vehicle control solution. Incubate for the desired experimental duration.

Example Dilutions

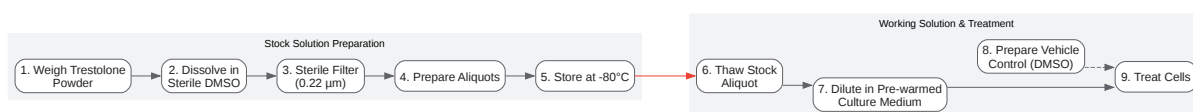
The following table provides dilution examples for achieving common final concentrations in 10 mL of culture medium, starting from a 10 mM stock solution.

Desired Final Concentration	Volume of 10 mM Stock Solution to Add	Final DMSO Concentration
1 nM	0.01 μ L (use serial dilution)	< 0.001%
10 nM	0.1 μ L (use serial dilution)	< 0.001%
100 nM	1 μ L	0.01%
1 μ M	10 μ L	0.1%
10 μ M	100 μ L	1.0%

Note: The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity or off-target effects.

Visualizations

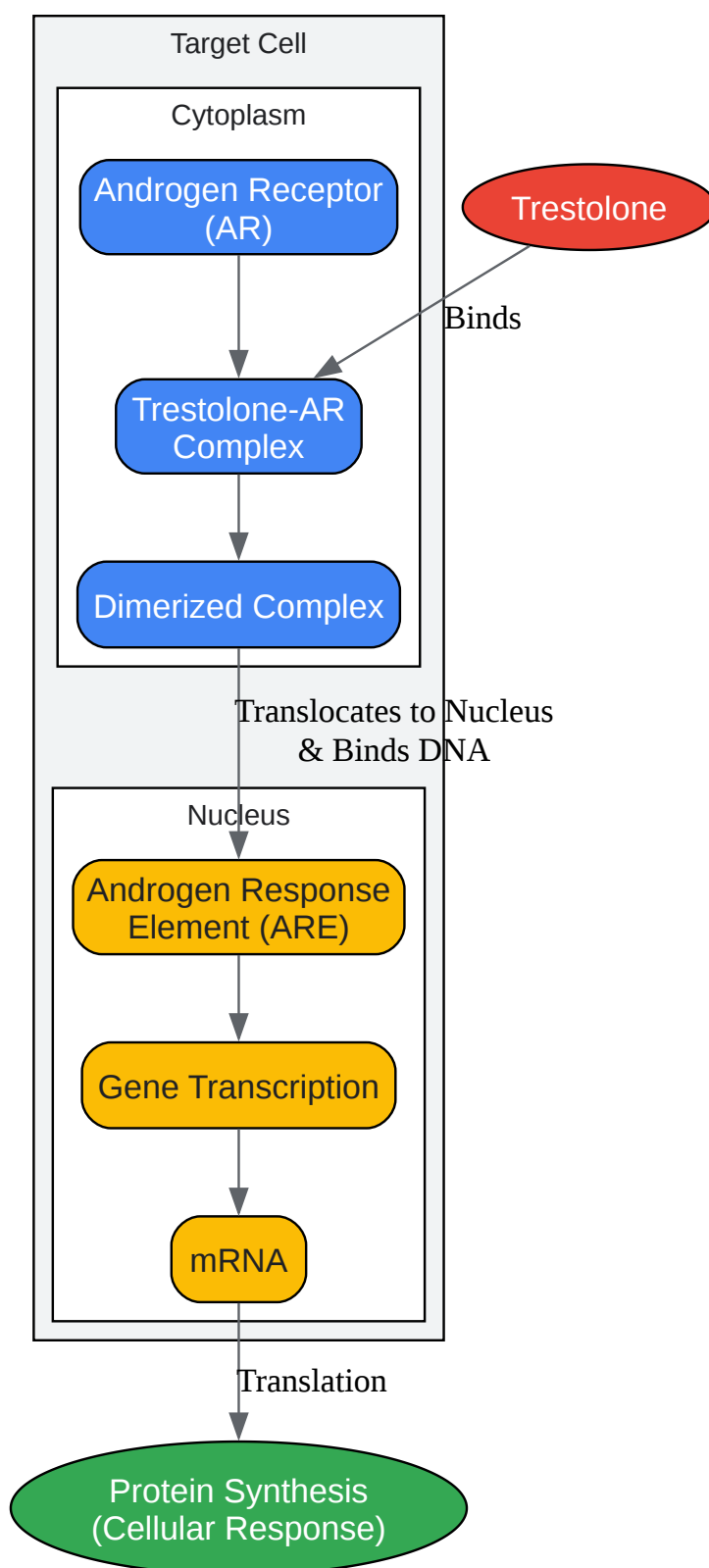
Experimental Workflow Diagram



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Caption: Workflow for **trestolone** solution preparation and cell treatment.

Trestolone Signaling Pathway Diagram



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